6-(1H-pyrazol-1-yl)-2,2'-bipyridine
Overview
Description
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, which may influence their reactivity .
Chemical Reactions Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Scientific Research Applications
Ligand Synthesis and Coordination Chemistry 6-(1H-pyrazol-1-yl)-2,2'-bipyridine and similar ligands have been synthesized and explored in coordination chemistry. These ligands are noted for their versatility, particularly in forming luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Iron(II) and Nickel(II) Complexes These ligands have been used to prepare Iron(II) and Nickel(II) complexes, characterized by magnetic susceptibility measurements and electronic spectroscopy. The studies highlight the strength of the ligand field and its comparison with other ligands like terpyridine (Baker & Matthews, 1999).
Nuclear Magnetic Resonance Studies Low-temperature NMR spectroscopy has been employed to study the octahedral complexes involving these ligands, focusing on the molecular dynamics and crystal structures, thus providing insights into the orientation and rotation of the ligand rings (Gelling et al., 1996).
Luminescence in Lanthanide Complexes Research into the synthesis of novel pyrazole-containing complexing acids derived from these ligands has led to the formation of stable complexes with various lanthanides, exhibiting notable luminescence properties. This is particularly significant for applications in bioaffinity and biological sensing (Rodríguez-Ubis et al., 1997).
Potential in Spin Crossover Research These ligands are also being explored for their potential in spin crossover (SCO) research. Their ability to form metal complexes with luminescent and catalytic redox activities is noteworthy, and they are being considered for incorporation into technologies like sensors and information storage media (Attwood & Turner, 2017).
Grid Structure Formation with Metal Ions A recent study has demonstrated the formation of grid structures with metal ions like CoII, MnII, and CuII using a rigid pyrazolate ligand derived from these types of ligands. These complexes exhibit antiferromagnetic coupling, adding a new dimension to the study of magnetic properties in coordination chemistry (van der Vlugt et al., 2008).
Safety And Hazards
The safety data sheet for a similar compound, 6-(1H-Pyrazol-1-yl)nicotinic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-pyrazol-1-yl-6-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-8-14-11(5-1)12-6-3-7-13(16-12)17-10-4-9-15-17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMBMAKZWNNQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-2,2'-bipyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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